2,4-Dichlorobenzoylacetonitrile
Overview
Description
2,4-Dichlorobenzoylacetonitrile is a chemical compound with various applications in scientific experiments and research in different fields. It has a molecular formula of C9H5Cl2NO and a molecular weight of 214.05 g/mol .
Synthesis Analysis
The synthesis of 2,4-dichlorobenzonitrile, which is structurally similar to 2,4-Dichlorobenzoylacetonitrile, has been reported in a patent . The method involves uniformly mixing 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride and heating the mixture to a temperature of 70 to 75°C for a reaction for 20 to 40 minutes to obtain milk white solid powder 2,4-dichlorobenzaldoxime. This is then uniformly mixed with acetic anhydride and heated to a temperature of 110 to 120°C for a reaction for 2 to 4 hours to obtain 2,4-dichlorobenzonitrile .
Molecular Structure Analysis
While specific molecular structure analysis for 2,4-Dichlorobenzoylacetonitrile was not found, similar compounds have been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound .
Physical And Chemical Properties Analysis
2,4-Dichlorobenzoylacetonitrile has a boiling point of 350.7°C at 760 mmHg . It should be stored in a tightly closed container, in a cool and dry place .
Scientific Research Applications
Chemical Synthesis
- Summary of the Application : 2,4-Dichlorobenzoylacetonitrile is used as an organic intermediate in the synthesis of many fine chemicals . It is produced most economically and environmentally friendly in the industry by ammoxidation of dichlorotoluenes .
- Methods of Application : In one study, 2,4-dichlorobenzoylacetonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with a higher yield at a much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene . This proved that the multi-chlorobenzyl chlorides could be successfully ammoxidized to corresponding benzonitriles .
- Results or Outcomes : The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% . This method also afforded a simple and economical approach for the preparation of multi-chlorobenzonitriles .
Agriculture
- Summary of the Application : 2,4-Dichlorobenzoylacetonitrile is used in the production of 2,4-dichlorophenoxyacetic acid (2,4-D), a synthetic plant hormone auxin employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .
- Methods of Application : The herbicide is applied either at the post-emergence (leaf) or pre-emergence stage of crops (on soil) . The choice of appropriate herbicides for efficient weed control depends on several factors such as the size of the weed plant, population density, growth rate, environmental conditions, and weed sensitivity to the herbicides .
- Results or Outcomes : The indiscriminate use of pesticides can produce numerous damages to the environment . Therefore, the role of microorganisms in the degradation of 2,4-D and its main degradation metabolite, 2,4-dichlorophenol (2,4-DCP), is being studied to provide an environmentally friendly solution .
Synthesis of Dichlorobenzonitriles
- Summary of the Application : Dichlorobenzonitriles are important organic intermediates for the production of many fine chemicals . They have a wide variety of applications in many areas, including herbicides, pesticides, medicines, dyes, engineering plastics, photosensitive materials, and more .
- Methods of Application : A novel approach to synthesize dichlorobenzonitriles by selective ammoxidation was developed . In this method, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with a higher yield at a much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene .
- Results or Outcomes : The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% . This method also afforded a simple and economical approach for the preparation of multi-chlorobenzonitriles .
Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid
- Summary of the Application : 2,4-Dichloro-3,5-difluorobenzoic acid is synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile .
- Methods of Application : The synthesis involves a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .
- Results or Outcomes : The 2,4-Dichloro-3,5-difluorobenzoic acid was synthesized in good yield .
Synthesis of Multi-Chlorobenzonitriles
- Summary of the Application : Multi-chlorobenzonitriles are multi-functional organic intermediates with a wide variety of applications in many areas, including herbicides, pesticides, medicines, dyes, engineering plastics, photosensitive materials, and so on .
- Methods of Application : In a study, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with a higher yield at a much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene . This proved that the multi-chlorobenzyl chlorides could be successfully ammoxidized to corresponding benzonitriles .
- Results or Outcomes : The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% . This is the first case to prepare 2,5-dichlorobenzonitrile by catalytic gas-phase ammoxidation and also afforded a simple and economical approach for preparation of multi-chlorobenzonitriles .
Synthesis of 2,4-Dichlorobenzonitrile
- Summary of the Application : A synthetic method for 2,4-dichlorobenzonitrile has been developed . This method has the advantages of low requirements on equipment, reasonable conditions, practicability, and a yield of 90% .
- Methods of Application : The method comprises the following steps: uniformly mixing 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride according to a mol ratio of 1: 1.0-1.5 and heating mixed 2,4-dichlorobenzaldehyde and hydroxylamine hydrochloride to a temperature of 70 to 75 DEG C for a reaction for 20 to 40 min so as to obtain milk white solid powder 2,4-dichlorobenzaldoxime . Then, uniformly mixing 2,4-dichlorobenzaldoxime with acetic anhydride according to a mol ratio of 1: 1.0-1.5 and heating mixed 2,4-dichlorobenzaldoxime and acetic anhydride to a temperature of 110 to 120 DEG C for a reaction for 2 to 4 h so as to obtain 2,4-dichlorobenzonitrile .
- Results or Outcomes : The synthetic method provided by the invention has the advantages of low requirements on equipment, reasonable conditions, practicability, and a yield of 90% .
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSMJAXTUMPWCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545452 | |
Record name | 3-(2,4-Dichlorophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorobenzoylacetonitrile | |
CAS RN |
39528-61-5 | |
Record name | 2,4-Dichloro-β-oxobenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39528-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,4-Dichlorophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,4-dichlorophenyl)-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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